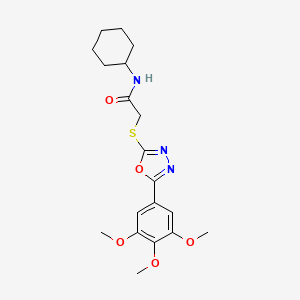

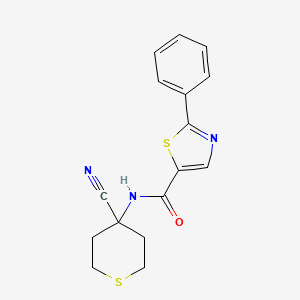

![molecular formula C9H15N3O2 B2506356 1,3-Diméthyl-1,3,8-triazaspiro[4.5]décane-2,4-dione CAS No. 143703-17-7](/img/structure/B2506356.png)

1,3-Diméthyl-1,3,8-triazaspiro[4.5]décane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . It is a member of the spirohydantoin family, characterized by a spirocyclic structure containing nitrogen atoms.

Applications De Recherche Scientifique

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the prolyl hydroxylase (PHD) family of enzymes .

Mode of Action

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell . This results in the activation of a variety of genes involved in response to hypoxia, including those involved in erythropoiesis, angiogenesis, and metabolism .

Biochemical Pathways

The inhibition of PHD enzymes by 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione affects the HIF pathway . Under normoxic conditions, HIFs are hydroxylated by PHD enzymes, marking them for degradation . By inhibiting the PHD enzymes, this compound allows HIFs to escape degradation, leading to their accumulation and the subsequent activation of hypoxia-responsive genes .

Pharmacokinetics

The pharmacokinetic properties of 1,3-Dimethyl-1,3,8-triazaspiro[4Its predicted properties include a boiling point of301.2±52.0 °C , a density of 1.26±0.1 g/cm3 , and a pKa of 9.67±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the activation of the body’s response to hypoxia . This includes the stimulation of erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and the alteration of cellular metabolism . These effects can be beneficial in conditions such as anemia .

Action Environment

The action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is influenced by the cellular environment, particularly the availability of oxygen . In hypoxic conditions, the action of this compound can lead to the activation of the body’s hypoxia response pathways . Additionally, environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, in the presence of a catalyst . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,8-Triazaspiro[4.5]decane-2,4-dione: A structurally similar compound with similar biological activities.

6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another related compound with variations in the methyl groups.

Uniqueness

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of two methyl groups, which can influence its chemical reactivity and biological activity . Its ability to inhibit prolyl hydroxylase enzymes sets it apart from other similar compounds .

Propriétés

IUPAC Name |

1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRDVMVXXOKKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCNCC2)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

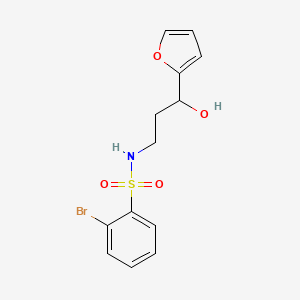

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2506277.png)

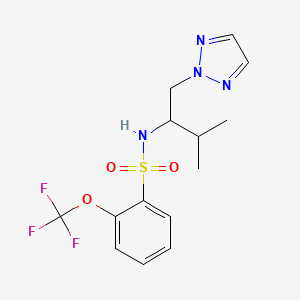

![N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2506283.png)

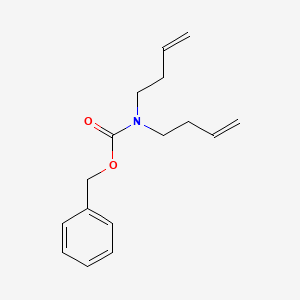

![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)

![N-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2506295.png)